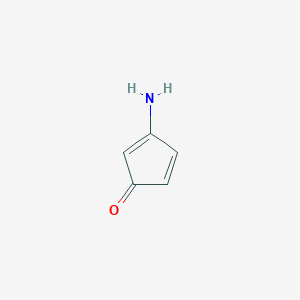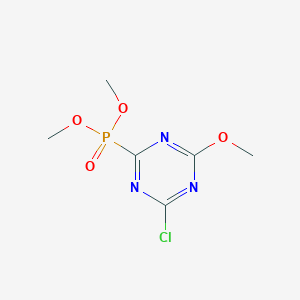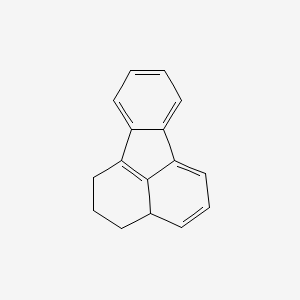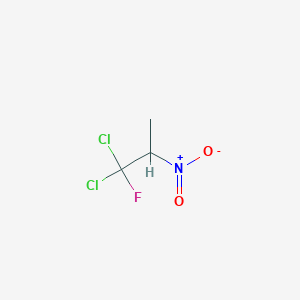
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan is a complex organic compound that features a naphtho-dioxan core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan typically involves multi-step organic reactions. One common route includes the reaction of naphthoquinone with ethylene glycol to form the naphtho-dioxan core. This intermediate is then reacted with N-methylaminoethanol under controlled conditions to introduce the hydroxyethyl and methylaminomethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety back to the hydroquinone form.
Substitution: The hydroxyethyl and methylaminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The hydroxyethyl and methylaminomethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-(2-Hydroxyethyl)aminomethyl)-naphtho(2,3-b)-p-dioxan
- 2-(N-Methylaminomethyl)-naphtho(2,3-b)-p-dioxan
- 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(1,2-b)-p-dioxan
Uniqueness
2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan is unique due to the specific positioning of the hydroxyethyl and methylaminomethyl groups on the naphtho-dioxan core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
101221-51-6 |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
2-[2-(2,3-dihydrobenzo[g][1,4]benzodioxin-3-yl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C17H21NO3/c1-18(8-9-19)7-6-15-12-20-16-10-13-4-2-3-5-14(13)11-17(16)21-15/h2-5,10-11,15,19H,6-9,12H2,1H3 |
Clé InChI |
DUCCQFHDBYNWJX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1COC2=CC3=CC=CC=C3C=C2O1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)

![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)





![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)


![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
